molecular formula C16H20N4O2S2 B2758253 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392291-28-0

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2758253
CAS No.: 392291-28-0
M. Wt: 364.48
InChI Key: GNNDQMHTMITAQN-UHFFFAOYSA-N
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Description

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl-p-tolylamino group and a 3-methylbutanamide moiety. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, antifungal, and anticancer properties . The p-tolylamino group (para-methylaniline) enhances lipophilicity and may contribute to receptor-binding specificity, while the butanamide side chain could influence solubility and metabolic stability .

Properties

IUPAC Name

3-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-10(2)8-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNDQMHTMITAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2SC_{15}H_{20}N_4O_2S, with a molecular weight of 320.41 g/mol. The structure includes a thiadiazole ring, which is critical for its biological activities.

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Case Studies :
    • A study evaluated the anticancer properties of several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values lower than those of conventional chemotherapeutics like cisplatin .
    • Another study highlighted that specific derivatives demonstrated aromatase inhibitory activity on the MCF-7 cell line, suggesting potential use in hormone-dependent cancers .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Thiadiazole derivatives have been associated with antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes or cell membranes.
  • Research Findings :
    • In vitro studies have reported that 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
    • Antifungal activities were also noted against common pathogens like Candida albicans, indicating a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

Thiadiazole compounds have been investigated for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines; potential aromatase inhibition.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; antifungal against Candida albicans.
Anti-inflammatoryInhibition of NF-kB pathway; reduction in inflammatory markers in vitro.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound’s structural analogs share the 1,3,4-thiadiazole core but differ in substituents, leading to variations in physicochemical properties (Table 1).

Table 1. Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID/Name Substituents on Thiadiazole Ring Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 3-methylbutanamide, (2-oxo-2-(p-tolylamino)ethyl)thio N/A N/A p-tolylamino, thioether, amide
5e (4-Chlorobenzyl)thio, 2-(5-isopropyl-2-methylphenoxy) 74 132–134 Chlorobenzyl, phenoxyacetamide
5j (4-Chlorobenzyl)thio, 2-isopropyl-5-methylphenoxy 82 138–140 Chlorobenzyl, alkylphenoxy
4y Ethylthio, (5-(p-tolylamino)thiadiazol-2-yl)thio N/A N/A p-tolylamino, thioether
6a–6s Cyclohexylamino, oxadiazole-thioethyl 68–88 135–170 Cyclohexylamino, oxadiazole
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)...acetamide Thienopyrimidinyl-sulfanyl, 5-methylthiadiazole N/A N/A Thienopyrimidine, sulfanyl

Key Observations :

  • Substituent Impact on Yield : Benzylthio derivatives (e.g., 5h, 88%) generally exhibit higher yields compared to ethylthio analogs (5g, 78%), likely due to steric and electronic effects during synthesis .
  • Melting Points : Derivatives with rigid aromatic substituents (e.g., 5j, 138–140°C) display higher melting points than aliphatic analogs (5e, 132–134°C), reflecting enhanced crystallinity .

Anticancer Activity :

  • Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC50 = 0.084 ± 0.020 mmol L<sup>–1</sup>) and A549 (IC50 = 0.034 ± 0.008 mmol L<sup>–1</sup>) cells, outperforming cisplatin . Its p-tolylamino group likely enhances DNA intercalation or enzyme inhibition (e.g., aromatase, IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>).

Antifungal Activity :

  • Oxadiazole-thiadiazole hybrids (6a–6s): Exhibited anti-Candida activity via ergosterol biosynthesis inhibition, with IC50 values < 10 µg/mL for select derivatives . The cyclohexylamino group in these compounds enhances membrane permeability.
  • Target Compound: The p-tolylamino group may confer similar antifungal properties by disrupting fungal membrane integrity or enzyme function .

Antibacterial Activity :

  • 5e–5m Series: Phenoxyacetamide derivatives showed moderate activity against Gram-positive bacteria, with MIC values ranging 16–64 µg/mL . Chlorobenzyl substituents (e.g., 5j) improved potency due to increased lipophilicity.
Structure-Activity Relationships (SAR)

Thioether Linkers : Derivatives with flexible thioethyl chains (e.g., 4y, 6a–6s) exhibit enhanced bioactivity compared to rigid analogs, likely due to improved target binding .

Aromatic vs. Aliphatic Substituents: p-Tolylamino (4y) and chlorobenzyl (5j) groups improve cytotoxicity and antifungal activity, respectively, by promoting hydrophobic interactions .

Amide Side Chains : The 3-methylbutanamide group in the target compound may balance solubility and metabolic stability, a critical factor in drug development .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
1HCl (conc.), reflux60-75%
2Et₃N, DMF, 80°C70-85%
3DCM, RT, 12 h65-80%

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the connectivity of the thiadiazole ring, p-tolyl group, and amide bonds. For example, thiadiazole protons typically appear at δ 8.1-8.3 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-S stretch at ~680 cm⁻¹) .

Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in overlapping signals, especially in crowded aromatic regions .

Basic: What are the common chemical reactions involving the thiadiazole core?

Methodological Answer:
The thiadiazole ring participates in:

  • Nucleophilic Substitution: Reactivity at the sulfur atom allows substitution with thiols or amines under basic conditions .
  • Electrophilic Aromatic Substitution: Electron-withdrawing groups (e.g., -NO₂) on the thiadiazole can direct electrophiles to specific positions .
  • Oxidation/Reduction: The sulfur atoms may oxidize to sulfoxides or sulfones, altering biological activity .

Q. Table 2: Reactivity Patterns

Reaction TypeConditionsOutcomeReference
SubstitutionK₂CO₃, DMF, 60°CThioether formation
OxidationH₂O₂, AcOH, RTSulfone generation

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalysts: Use coupling agents like EDCl/HOBt for amide bond formation to reduce side products .
  • Temperature Control: Lower temperatures (0-5°C) during sensitive steps (e.g., acyl chloride reactions) minimize decomposition .
  • Purification: Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) improves purity .

Data Contradiction Note: Yields for cyclization steps vary (60-85%) depending on thiocarbazide precursor purity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Analog Comparison: Compare activity of analogs (e.g., vs. 20) to identify substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) may enhance antimicrobial activity .
  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin) .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Example: A study reported IC₅₀ = 12 µM against MCF-7 cells, while another found no activity. This discrepancy may arise from differences in cell culture conditions or compound solubility .

Advanced: What strategies elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases linked to cancer pathways. For example, measure IC₅₀ using fluorogenic substrates .
  • Computational Studies: Perform molecular dynamics simulations to predict binding modes with targets like tubulin or topoisomerase II .

Q. Table 3: Example Targets and Assays

TargetAssay TypeReference
EGFR KinaseADP-Glo™ Kinase Assay
DNA GyraseSupercoiling Assay

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